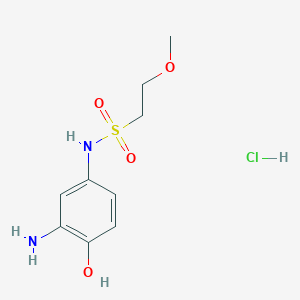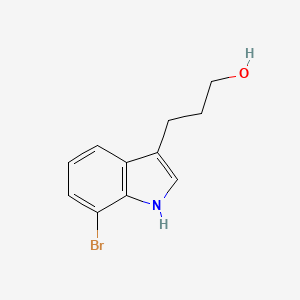
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide,hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride is an organic compound with the molecular formula C9H15ClN2O4S. It is a white crystalline solid that is soluble in water and various organic solvents such as alcohols and ketones . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride can be achieved through a multi-step process:
Condensation Reaction: 2-aminophenol reacts with 2’-methoxybenzeneboronic acid to form 2-amino-4-(2’-methoxy)phenol.
Substitution Reaction: The resulting product undergoes a substitution reaction with sulfonyl chloride to produce an intermediate compound.
Hydrochloride Formation: The intermediate compound is then reacted with hydrochloric acid to yield 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, disrupting metabolic pathways and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxybenzenesulfonamide: Similar structure but lacks the methoxyethyl group.
4-amino-3-hydroxybenzenesulfonamide: Similar structure but with different positioning of functional groups.
N-(2-methoxyethyl)-4-hydroxybenzenesulfonamide: Similar structure but lacks the amino group.
Uniqueness
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride is unique due to the presence of both amino and methoxyethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15ClN2O4S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
N-(3-amino-4-hydroxyphenyl)-2-methoxyethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O4S.ClH/c1-15-4-5-16(13,14)11-7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5,10H2,1H3;1H |
InChI Key |
GHCNHKCNZBPGSC-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)NC1=CC(=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)


![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)


